molecular formula C10H23NO B024533 2-Amino-2-ethylbutan-1-ol CAS No. 19792-52-0

2-Amino-2-ethylbutan-1-ol

Cat. No. B024533
CAS RN: 19792-52-0
M. Wt: 173.3 g/mol
InChI Key: RJICLMDXEDUMAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-2-ethylbutan-1-ol and its related compounds involves various chemical strategies and methodologies. For instance, ethambutol, a derivative closely related to 2-Amino-2-ethylbutan-1-ol, demonstrates the complexity and precision required in synthesizing such compounds. Ethambutol's synthesis involves unambiguous synthesis of each of its possible stereomers and chiral chromatography, highlighting the stereochemical aspects essential in the synthesis process (Blessington & Beiraghi, 1990).

Molecular Structure Analysis

The molecular structure of 2-Amino-2-ethylbutan-1-ol has been extensively analyzed using vibrational spectroscopy and density functional theory (DFT). Rajalakshmi et al. (2014) conducted a detailed vibrational assignment, HOMO-LUMO, and NBO analysis of a similar compound, providing insights into the optimized molecular geometry, vibrational frequencies, and the electronic properties. This study underscores the significance of molecular geometry and electronic structure in understanding the chemical behavior of 2-Amino-2-ethylbutan-1-ol (Rajalakshmi, Gunasekaran, & Kumaresan, 2014).

Chemical Reactions and Properties

2-Amino-2-ethylbutan-1-ol participates in a variety of chemical reactions, demonstrating its versatility. For instance, Saito et al. (2011) described a ruthenium-catalyzed hydrovinylation-type cross-coupling of ynamides and ethylene, showcasing the compound's potential in regioselective synthesis of diene derivatives. This study illustrates the chemical reactivity and potential applications of 2-Amino-2-ethylbutan-1-ol in synthetic organic chemistry (Saito, Saito, Shiro, & Sato, 2011).

Scientific Research Applications

  • Chemical Synthesis

    • 2-Amino-2-ethylbutan-1-ol is often used as a chemical reagent in various chemical reactions . The specific reactions and procedures would depend on the context of the research.
  • Construction of Covalent Organic Frameworks (COFs)

    • This compound can be used in the construction of amino-functionalized covalent organic frameworks (COFs) . COFs are a novel class of crystalline porous organic materials with periodic molecular building blocks linked by strong covalent bonding . Functionalization of COFs with specific groups like 2-Amino-2-ethylbutan-1-ol will endow them special characteristics, and further complexation with transition metals may improve their catalytic performance and widen their applications .
  • Pharmaceutical Synthesis

    • 2-Amino-2-ethylbutan-1-ol can be used as a building block in the synthesis of various pharmaceutical compounds . The specific drugs and synthesis procedures would depend on the target molecule and the context of the research.
  • Material Science

    • This compound can be used in the synthesis of new materials, such as polymers or resins . The specific materials and synthesis procedures would depend on the desired properties of the material and the context of the research.
  • Biochemical Research

    • 2-Amino-2-ethylbutan-1-ol can be used in biochemical research as a probe or reagent . The specific experiments and procedures would depend on the research question and the context of the study.
  • Environmental Science

    • This compound can be used in environmental science research, for example, in studies of chemical degradation or transport . The specific experiments and procedures would depend on the research question and the context of the study.

Safety And Hazards

2-Amino-2-ethylbutan-1-ol is classified as a dangerous substance. It has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

2-amino-2-ethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-6(7,4-2)5-8/h8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJICLMDXEDUMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-ethylbutan-1-ol

CAS RN

19792-52-0
Record name 2-amino-2-ethylbutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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